3-Methylpyridine-4-carboxylic acid N-oxide
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Overview
Description
3-Methylpyridine-4-carboxylic acid N-oxide is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial processes. This compound, in particular, is characterized by the presence of a methyl group at the 3-position and a carboxylic acid N-oxide group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide can be achieved through various synthetic routes. One common method involves the oxidation of 3-Methylpyridine-4-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the choice of oxidizing agent can influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-4-carboxylic acid N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The methyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while reduction can produce amines.
Scientific Research Applications
3-Methylpyridine-4-carboxylic acid N-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carboxylic acid N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Lacks the carboxylic acid N-oxide group, making it less reactive in certain chemical reactions.
4-Methylpyridine-3-carboxylic acid: Similar structure but without the N-oxide group, leading to different chemical properties and reactivity.
Pyridine-3-carboxylic acid N-oxide: Similar N-oxide functionality but lacks the methyl group, affecting its overall reactivity and applications.
Uniqueness
3-Methylpyridine-4-carboxylic acid N-oxide is unique due to the presence of both the methyl group and the carboxylic acid N-oxide group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methyl-1-oxidopyridin-1-ium-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPBCHVDILLLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626312 |
Source
|
Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131346-20-8 |
Source
|
Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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